Aluminum chloride hexahydrate

Catalog No.
S599959
CAS No.
7784-13-6
M.F
AlCl3H2O
M. Wt
151.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum chloride hexahydrate

CAS Number

7784-13-6

Product Name

Aluminum chloride hexahydrate

IUPAC Name

aluminum;trichloride;hydrate

Molecular Formula

AlCl3H2O

Molecular Weight

151.35 g/mol

InChI

InChI=1S/Al.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3

InChI Key

CAYKLJBSARHIDI-UHFFFAOYSA-K

SMILES

O.O.O.O.O.O.[Al](Cl)(Cl)Cl

Solubility

Water reactive
Soluble in benzene, carbon tetrachloride, chloroform.
Freely soluble in many organic solvents, such as benzophenone, nitrobenzene.
Solubility in water: reaction

Synonyms

AlCl3, aluminum chloride, aluminum chloride hexahydrate, aluminum chloride, anhydrous, aluminum trichloride, Anhydrous Aluminum Chloride, Drysol

Canonical SMILES

O.[Al+3].[Cl-].[Cl-].[Cl-]

Treatment of Hyperhidrosis:

One of the most well-established applications of aluminum chloride hexahydrate is in the treatment of hyperhidrosis, a medical condition characterized by excessive sweating [1]. It acts by temporarily blocking the sweat ducts, leading to reduced sweat production. Studies have shown its effectiveness in managing palmar (hands) and axillary (underarms) hyperhidrosis, often as a topical cream or solution [2, 3].

Further information:

  • Mechanism of action for hyperhidrosis:
  • Efficacy of aluminum chloride hexahydrate in treating palmar hyperhidrosis:

Catalyst in Organic Synthesis:

Aluminum chloride hexahydrate finds extensive use as a Lewis acid catalyst in various organic synthesis reactions. Its ability to accept electron pairs from other molecules makes it valuable for promoting reactions like Friedel-Crafts alkylation and acylation [4].

Further information:

  • Types of Lewis acid catalysts:
  • Friedel-Crafts alkylation reaction:

Flocculant in Water Treatment:

Aluminum chloride hexahydrate acts as a flocculant in water treatment processes. It helps in the aggregation of suspended particles in water, facilitating their removal and leading to clearer, cleaner water [5].

Further information:

  • Water treatment processes:
  • Flocculation in water treatment:

Research in Deodorant Development:

Research is ongoing to explore the potential of aluminum chloride hexahydrate in developing more effective and long-lasting deodorants. Its sweat-blocking properties are being investigated for their ability to reduce odor-causing bacteria growth [6].

Further information:

  • Mechanism of action of deodorants:

Aluminum chloride hexahydrate is a chemical compound with the formula AlCl36H2O\text{AlCl}_3\cdot 6\text{H}_2\text{O}. It is a white crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the environment. This compound is commonly used in various industrial and pharmaceutical applications. The anhydrous form of aluminum chloride is a well-known Lewis acid, while the hexahydrate form serves different purposes, particularly in topical applications for medical treatments .

Aluminum chloride hexahydrate finds applications as an antiperspirant due to its interaction with sweat glands. The aluminum cations react with chloride ions and components of sweat to form a gel-like plug that temporarily blocks sweat ducts, reducing perspiration [].

, primarily involving its dehydration to form anhydrous aluminum chloride. The dehydration can be represented as follows:

AlCl36H2OAlCl3+6H2O\text{AlCl}_3\cdot 6\text{H}_2\text{O}\rightarrow \text{AlCl}_3+6\text{H}_2\text{O}

In aqueous solution, aluminum chloride hexahydrate dissociates into aluminum ions and chloride ions:

AlCl36H2OAl3++3Cl+6H2O\text{AlCl}_3\cdot 6\text{H}_2\text{O}\rightleftharpoons \text{Al}^{3+}+3\text{Cl}^-+6\text{H}_2\text{O}

This dissociation is crucial for its role as a catalyst in various organic reactions and for its use in water treatment processes .

Aluminum chloride hexahydrate exhibits significant biological activity, particularly as an antiperspirant. It works by forming a gel-like plug in the sweat glands, effectively reducing perspiration. This action has made it a common ingredient in over-the-counter products for hyperhidrosis (excessive sweating) such as Drysol and Certain Dri . Additionally, studies have indicated that aluminum chloride can influence various biological pathways, including interactions with different enzymes and neurotransmitters, highlighting its potential effects on cellular processes .

The synthesis of aluminum chloride hexahydrate typically involves the reaction of aluminum hydroxide or aluminum oxide with hydrochloric acid. The general reaction can be represented as follows:

Al OH 3+3HClAlCl3+3H2O\text{Al OH }_3+3\text{HCl}\rightarrow \text{AlCl}_3+3\text{H}_2\text{O}

Subsequently, the anhydrous aluminum chloride can be hydrated by adding water:

AlCl3+6H2OAlCl36H2O\text{AlCl}_3+6\text{H}_2\text{O}\rightarrow \text{AlCl}_3\cdot 6\text{H}_2\text{O}

This method ensures the formation of the hexahydrate form suitable for various applications .

Aluminum chloride hexahydrate has a wide range of applications, including:

  • Medical Use: Primarily used in topical formulations for treating hyperhidrosis.
  • Water Treatment: Employed as a coagulant in water purification processes to remove impurities.
  • Catalyst: Used in organic synthesis reactions due to its Lewis acid properties.
  • Cosmetics: Incorporated into antiperspirants and deodorants to reduce sweat production .

Research has shown that aluminum chloride hexahydrate interacts with various biological systems. It has been studied for its effects on enzymes such as beta-secretase and superoxide dismutase, which are involved in neurodegenerative diseases. These interactions may provide insights into the compound's potential therapeutic uses and safety profile . Furthermore, it has been noted that excessive exposure to aluminum compounds may raise concerns regarding neurotoxicity and other health issues.

Several compounds share similarities with aluminum chloride hexahydrate in terms of structure or application. Here are some notable examples:

Compound NameChemical FormulaPrimary Use
Aluminum sulfateAl2(SO4)3\text{Al}_2(\text{SO}_4)_3Water treatment
Ferric chlorideFeCl3\text{FeCl}_3Water treatment, catalyst
Zinc chlorideZnCl2\text{ZnCl}_2Catalyst, antiseptic
Calcium chlorideCaCl2\text{CaCl}_2Deicing agent, desiccant

Uniqueness of Aluminum Chloride Hexahydrate:

  • Hydration State: Unlike many similar compounds that can exist only in anhydrous forms or different hydrates, aluminum chloride hexahydrate specifically contains six water molecules.
  • Biological Activity: Its significant role as an antiperspirant sets it apart from other metal chlorides which do not have this application.
  • Lewis Acid Properties: While many metal chlorides exhibit Lewis acidity, aluminum chloride hexahydrate's unique hydration state influences its reactivity and applications in organic chemistry.

Physical Description

Aluminum chloride, anhydrous appears as a white to gray powder with a pungent odor. Corrosive to tissue and toxic by ingestion.
Aluminum chloride, solution appears as a straw-colored liquid. Denser than water. Contact may cause severe irritation to skin, eyes, and mucous membranes. May be toxic by ingestion.
Water or Solvent Wet Solid; Other Solid; Liquid; Dry Powder
White crystals or powder with strong odor of hydrogen chloride; [HSDB] Pure material is deliquescent solid. Commercially available as anhydrous, the hexahydrate and as 16.5%, 28%, and 80% solutions; [CHEMINFO]
COLOURLESS-TO-WHITE POWDER. TURNS GREY-TO-YELLOW ON EXPOSURE TO MOISTURE.

Color/Form

White when pure; ordinarily gray or yellow to greenish
White, hexagonal crystals or powder
White or colorless hexagonal deliquescent or moisture sensitive plates

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

149.898661 g/mol

Monoisotopic Mass

149.898661 g/mol

Boiling Point

230 °F at 760 mmHg (USCG, 1999)
182.7 °C at 752 mm Hg /Sublimation temperature/

Heavy Atom Count

5

Density

2.44 at 77 °F (USCG, 1999) - Denser than water; will sink
1.28 (USCG, 1999) - Denser than water; will sink
2.48
2.44 g/cm³

Odor

STRONG ODOR OF HYDROGEN CHLORIDE

Odor Threshold

Gives water a bitter astringent taste, with perception threshold at a concentration of 0.1 mg/L; odor perception threshold is 0.5 mg/L (calculating on the aluminum ion).

Melting Point

381 °F (USCG, 1999)
-30 °F (USCG, 1999)
192.6 °C
MP: 190 °C at 2.5 atmospheres, sublimes readily at 178 °C /Aluminum chloride anhydrous/
MP: decomposes /Aluminum chloride hydrate/

UNII

LIF1N9568Y
3CYT62D3GA

Related CAS

7784-13-6 (Parent)
7446-70-0 (anhydrous cpd)

GHS Hazard Statements

Aggregated GHS information provided by 274 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (20.07%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (64.96%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (35.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (21.17%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (34.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (41.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (14.6%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (12.77%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

- Indicated for the control of minor hemorrhage during dental restorative procedures. - Indicated to reduce underarm perspiration.

Therapeutic Uses

Astringents
Some aluminum compounds are employed therapeutically, eg, aluminum hydroxide is one component of the antacids recommended in the treatment of stomach ulcers and gastritis. Large doses of aluminum hydroxide (in the order of grams) are prescribed for patients who, as a result of renal dysfunction, have high blood phosphate levels. Aluminum acetotartrate in solution is used in the treatment of sores and for other dermatological purposes. The solution inhibits bacteria and has astringent properties. Aluminum chloride hexahydrate is very commonly used in deodorants, and a solution of aluminum sulfate has been tried without significant success against stings of fire ants. /Aluminum chloride hexahydrate/
Antiperspirant
Anhydrotic. /Aluminum chloride hexahydrate/
Aluminum chloride shown to exhibit good antiperspirant action in pilocarpine-induced sweating in rat foot pads and this result is in accordance with observations in human tests.

MeSH Pharmacological Classification

Antiperspirants

Mechanism of Action

Aluminum chloride is commonly used topical antiperspirant. It is proposed that aluminum chloride works by causing an obstruction of the distal sweat gland ducts, where the metal ions precipitate with mucopolysaccharides, damaging epithelial cells along the lumen of the duct and forming a plug that blocks sweat output. Aluminum chloride is also an astringent that promotes hemostasis; it precipitates proteins on the superficial layer of mucosa and make it mechanically stronger. It creates superficial and local coagulation in minor hemorrhages.
Aluminum (10, 12.5, 17.5, 25 and 50 uM, as aluminum trichloride) inhibited yeast glucose-6-phosphate dehydrogenase (EC 1.1.1.49) by a pseudo-first-order reaction. The inhibition was proportional to the incubation time (10 to 60 sec) and the concn of aluminum. Aluminum was a better inhibitor when added to the buffered enzyme prior to the addition of glucose-6-phosphate or NADP+. When aluminum trichloride was added to the buffered mixture of enzyme and glucose-6-phosphate , more than 10 times aluminum trichloride was needed to observe a comparable inhibition. The inhibitory effect of aluminum chloride on glucose-6-phosphate dehydrogenase was negligible when aluminum chloride was premixed with NADP+. Double reciprocal plots gave a straight line with a k(inact) of 8.3/min and indicated the presence of a binding step prior to inhibition. The kinetic study showed that 1 mol of aluminum was bound per mol of enzyme subunit. A marked incr in sensitivity to aluminum was observed as the pH decr. An inhibitory effect of aluminum was predominant below pH 7.0, but above pH 8.0, aluminum did not significantly affect the reaction rate of glucose-6-phosphate dehydrogenase.
The effect of aluminum on intestinal calcium absorption was determined in male Sprague-Dawley rats using an everted intestinal sac technique. Bidirectional calcium flux in the duodena and ilea of normal rats was assessed by means of dual calcium isotopes. Addition of 2 uM aluminum (as aluminum chloride) to the buffer solution significantly inhibited net calcium absorption in the duodenum through suppression of mucosa-to-serosa flux. Serosa-to-mucosa calcium flux was not similarly influenced by aluminum. In the ileum, aluminum had no effect on any component of calcium flux. Aluminum did not induce any suppression of glucose transport in either the duodenum or ileum, suggesting that the effect on calcium transport is relatively specific.
ATP pools extracted from the cyanobacterium Anabaena cylindrica, grown in the absence or presence of aluminum chloride were measured using the luciferin-luciferase assay. Addition of low concn of aluminum chloride (3.6-36 uM) incr the ATP pool 20-40% within 24 hr, the effect being more marked with time. When using the Tris-EDTA boiling technique for extraction of cellular ATP, the ATP from aluminum-exposed cells appeared more stable during the extraction than the ATP from untreated cells. The higher ATP pools in aluminum-exposed cells were also evident after dark treatment and addition of the phosphorylating inhibitors carbonylcyanide m-chlorophenylhydrazone and N,N'-dicyclohexylcarbodiimide. The formation of elevated ATP pools in cells exposed to aluminum was curtailed by high concn of cellular phosphate and postincubation at high pH (> 8).
Very few investigations have been made on the metabolism and mode of action of aluminum compounds for the reason that it is very poorly absorbed and of low toxicity. The existing evidence indicates that the small portion of aluminum ion that hydrolyzes combines with available phosphate, becomes insoluble and unabsorbed, and so is excreted along with the un-ionized portion. In high doses aluminum compounds have been shown to affect phosphorus metabolism of rats and mice. At lower levels (170 and 355 ppm aluminum as aluminum chloride) aluminum balance studies showed intake and fecal excretion of aluminum were higher at the higher dose, but urinary excretion and retention were not. In phosphorus balance studies made at 160 to 180 and 355 ppm in the diet, the higher dose lowered phosphorus retention, although phosphorus content of the liver and femur were not affected. Chronic and acute poisoning by aluminum chloride caused, on intraperitoneal administration of (32)H-labelled disodium hydrogen phosphate, decreased incorporation of (32)phosphorus in the phospholipids and nucleic acids of various rat tissues. Decreased adenosine triphosphate levels and a rise in the adenosine diphosphate level in plasma also occurred, indicating interference with tissue phosphorylation process.
For more Mechanism of Action (Complete) data for ALUMINUM CHLORIDE (10 total), please visit the HSDB record page.

Vapor Pressure

1 mm Hg at 100.0 °C

Pictograms

Irritant

Corrosive;Irritant

Impurities

The main impurity is iron (0.05 wt % max or 0.01 wt % for resublimed product)
Impurities: ferric chloride; free aluminum; insolubles
IMPURITIES: FERRIC CHLORIDE, 0.08%; SILICON CHLORIDE, 0.02%; SODIUM CHLORIDE, 0.02%

Absorption Distribution and Excretion

It is reported that about 17-30 % of aluminum chloride formed from the reaction between orally ingested aluminum hydroxide and hydrochloric acid of the stomach is absorbed. In rabbits, administration of a single maximum safe oral dose aluminum chloride (333 mg Al/kg) resulted in aluminum absorption of 0.57 %. Aluminum chloride may be absorbed via dermal route, with the uptake increasing in the microgram range but with an upper limit.
Absorbed aluminum chloride is rapidly excreted by the kidneys in individuals with normal renal function. Aluminum chloride may be absorbed dermally.
Following oral administration of 8.1 mg/kg of aluminum chloride, the steady‐state volume of distribution of aluminum was 38.4 ± 6.4 mL/kg.
Following oral administration of 8.1 mg/kg of aluminum chloride, the clearance of aluminum was 8.87 ± 1.76 mL/(h*kg).
Rainbow trout (9 to 220 g) were individually placed in 1 liter chambers having aerated, fresh flowing water for 1 hr (control conditions, aluminum concentration= 0.033 mg/L, pH 4.61). They were then exposed to an aerated artificial medium (flow rate= 297 + or - 11 mL/min, pH= 5.4) containing 0.954 + or - 0.133 mg/L aluminum (as aluminum chloride) for up to 1 hr. There was no significant difference (p= 0.05) between episodic aluminum levels and episodic blank (no fish) aluminum levels, indicating that the flow rate through the chambers was sufficient to maintain aluminum levels such that absorption of aluminum from the apparatus was negligible. Fish were removed for tissue sampling after 5, 10, 20, 30, and 60 min exposure. Skin and blood showed no significant increase in aluminum content (p=0.05). Gill tissue episodic aluminum values were significantly higher (p=0.05)) than control levels at 30 and 60 min, having increased from 8 ug/g to 50 ug/g wet weight in 1 hr. Mucous aluminum content was significantly higher (p=0.05) than control values after 5 min of exposure increased to 4.5 mg/L from 0.2 mg/L. Mucous cells on the secondary lamellae showed discharged mucous globules on the gill surface after 1 hr of episodic exposure, a feature not shown by unexposed gill lamellae.
Aluminum hydroxide or oxide is slowly solubilized in the stomach and reacts with hydrochloric acid to form aluminum chloride and water. In addition to forming aluminum chloride, dihydroxyaluminum sodium carbonate and aluminum carbonate form carbon dioxide, and aluminum phosphate forms phosphoric acid. About 17-30% of the aluminum chloride formed is absorbed and is rapidly excreted by the kidneys in patients with normal renal functions. In the small intestine, aluminum chloride is rapidly converted to insoluble poorly absorbed basic aluminum salts which probably /include/ a mixture of hydrated aluminum oxide, oxyaluminum hydroxide, various basic aluminum carbonates, and aluminum soaps. Aluminum-containing antacids (except aluminum phosphate) also combine with dietary phosphate in the intestine forming insoluble, nonabsorbable aluminum phosphate which is excreted in the feces. If phosphate intake is limited in patients with normal renal function, aluminum antacids (except aluminum phosphate) decrease phosphate absorption and hypophosphatemia and hypophosphaturia occur; calcium absorption is increased. In vitro studies indicate that aluminum hydroxide binds bile salts with an affinity & capacity similar to that of cholestyramine; aluminum phosphate binds bile salts, but to a much lesser degree than does aluminum hydroxide. /Aluminum antacids/
Evidence of transdermal uptake of aluminum was reported... when /aluminum chloride/ was chronically placed on the skin of mice. Uptake increased in the microgram range and appeared to have an upper limit, failing to increase at larger doses. ...A similar finding was reported when /aluminum chloride/ was placed in the nasal passages of experimental animals; apparently aluminum wa translocated to the olfactory region of the brain. However, the chemically irritant nature of this mode of administration and the potential damage to the mucosa so treated was not factored into the evaluation of the integrity of this barrier.
Following a single maximum safe oral dose of the water soluble compounds aluminum chloride (333 mg Al/kg), aluminum nitrate (934 mg Al/kg), aluminum citrate (1,081 mg Al/kg), and aluminum lactate (2,942 mg Al/kg) in rabbits, aluminum absorption was 0.57, 1.16, 2.18, and 0.63%, respectively.
For more Absorption, Distribution and Excretion (Complete) data for ALUMINUM CHLORIDE (12 total), please visit the HSDB record page.

Metabolism Metabolites

In the small intestine, aluminum chloride is rapidly converted to insoluble poorly absorbed basic aluminum salts, consisting of a mixture of hydrated aluminum oxide, oxyaluminum hydroxide, various basic aluminum carbonates, and aluminum soaps.
Aluminum is poorly absorbed following either oral or inhalation exposure and is essentially not absorbed dermally. The bioavailability of aluminum is strongly influenced by the aluminum compound and the presence of dietary constituents which can complex with aluminum and enhance or inhibit its absorption. Aluminum binds to various ligands in the blood and distributes to every organ, with highest concentrations found in bone and lung tissues. In living organisms, aluminum is believed to exist in four different forms: as free ions, as low-molecular-weight complexes, as physically bound macromolecular complexes, and as covalently bound macromolecular complexes. Absorbed aluminum is excreted principally in the urine and, to a lesser extent, in the bile, while unabsorbed aluminum is excreted in the faeces. (L739)

Associated Chemicals

Aluminum chloride, hexahydrate;7784-13-6
Aluminum ion (3+);22537-23-1

Wikipedia

Aluminium chloride
Aluminium trichloride
Palytoxin

Biological Half Life

Following oral administration of 8.1 mg/kg of aluminum chloride, the half-life of aluminum was 5.29 ± 0.47 h.

Use Classification

Hazard Classes and Categories -> Corrosives, Reactive - 2nd degree
Cosmetics -> Astringent; Deodorant; Antiperspirant

Methods of Manufacturing

...From aluminum metal in heated stream of hydrochloric acid gas.
By reaction of bauxite with coke and chlorine at about 875 °C
... Anhydrous aluminum chloride is manufactured by the exothermic reaction of chlorine, Cl2, vapor with molten aluminum. The aluminum may be scarp, secondary ingot of varying purity, or prime ingot. Melting of additional metal feed, external cooling of the reactor, and regulation of the chlorine feed rate, control the reactor temperature between 600-750 °C. Chlorine is fed into the molten aluminum pool below the pool's surface. Aluminum chloride sublimes out of the pool and into a condensing vessel where the product solidifies on the condenser walls. ... The aluminum chloride grows into teardrop-shaped crystals which are periodically removed, crushed, screened, and packaged under a dry air or nitrogen atmosphere.
By reaction of purified gaseous chlorine with molten aluminum; by reaction of bauxite with coke and chlorine at approximately 875 °C.
In 1948 BASF commercialized the process of catalytic chlorination of gamma-alumina in a fluidized bed.

General Manufacturing Information

Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
Carbon Black Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Petrochemical Manufacturing
Utilities
Wholesale and Retail Trade
Aluminum chloride (AlCl3): ACTIVE

Storage Conditions

Always keep container closed, dry. Store in a noncombustible, nonsprinklered building away from all combustible material. Isolate from strong acids.
Keep tightly closed and protected from moisture.
Extremely reactive with air, moisture and compounds containing active hydrogen and therefore must be kept under a blanket of inert gas. /Aluminum alkyls/
In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...
For more Storage Conditions (Complete) data for ALUMINUM CHLORIDE (7 total), please visit the HSDB record page.

Interactions

The effect of di- and trivalent iron on the intestinal absorption of aluminum was studied in an in situ perfusion system of rat small intestine in combination with systemic and portal blood sampling. The small intestine of female Wistar rats (6 animals/group) was perfused with media containing 10.0, 15.0, 20.0, and 25.0 mmol/l aluminum as aluminum chloride hexahydrate, with or without 5 mmol/l ferrous chloride tetrahydrate (FeCl2.4H2O) or ferric chloride hexahydrate for 60 min. The disappearance of aluminum or iron from the perfusion medium, which is a measure for uptake from the intestinal lumen, was calculated. After perfusion, samples of small intestine were collected. Control tissue samples were taken from a rat perfused with saline for 60 min and from a nonperfused rat. In the rats perfused with aluminum and/or iron there was no morphological damage to the intestinal wall compared with the saline and nonperfused controls. It was shown that iron(II) enhanced the uptake of aluminum from about 30 min of perfusion onward, with all concentrations of aluminum perfusion media tested. Significant increases were reached after 60 min of perfusion with 10, 15, and 25 mmol aluminum/l, except for the 20 mmol Aluminum/l. Iron(III) did not affect aluminum disappearance at any point during perfusion. Aluminum appeared after the 60 min perfusion period in both systemic and portal blood. Both iron(II) and iron(III) were absorbed after 60 min perfusion, with the divalent iron being more extensively absorbed. The rise of the aluminum level in portal blood was slightly higher than that in systemic blood suggesting a possible liver trapping of aluminum before entering the peripheral circulation. Iron(II) reduced the appearance of Aluminum in both systemic and portal blood after 60 min perfusion, at all aluminum perfusion concentrations used. Iron(III) did not affect aluminum absorption during 60 min perfusion for all concentrations of aluminum perfusion media. /Aluminum chloride hexahydrate/
Four factorially arranged expt of 7 wk duration were performed with weanling Sprague-Dawley male rats. The variables in each expt were, in ug/g fresh diet, boron supplements of 0 and 3 ug/g; aluminum (as aluminum chloride) supplements of 0 and 1000 ug/g, and magnesium supplements of 100 and 400 ug/g (expt 1 and 4), or 100, 200, and 400 ug/g (expt 2 and 3). All supplements were added as dry mixes to the diet. In expt 1 and 2, 20 ug manganese/g was supplemented; in expt 3 and 4 the supplement was 50 ug/g. High dietary aluminum seemed most toxic when dietary magnesium was low enough to cause a marked growth depression 100 ug/g. High dietary aluminum elevated the spleen wt/body wt and liver wt/body wt ratios in magnesium deficient, but not in magnesium adequate rats. High dietary aluminum depressed the concn of magnesium in bone more markedly in magnesium deficient than adequate rats. On the other hand, aluminum seemed most toxic when dietary boron was not low. Aluminum more markedly depressed growth in boron supplemented than boron deprived rats. In the boron deprived rats fed 400 ug magnesium/g of diet, high dietary aluminum (1000 ug/g) apparently was beneficial; in expt 2 and 3, hematocrit, and hemoglobin were actually normalized by high dietary aluminum. Plasma magnesium was significantly depressed by high dietary aluminum when the magnesium supplement was 50 ug/g diet but not when it was 20 ug/g diet. However, growth was more markedly depressed by high dietary aluminum in boron supplemented rats when the magnesium supplement was 20 rather than 50 ug/g diet.
Male Sprague Dawley rat cerebral cortical slices were exposed to 0 (control), 10, 20, 50, 100 or 250 uM aluminum trichloride (aluminum chloride before addition of 20 ul 2-chloroadenosine (0-200 uM), isoproterenol (0 to 10 uM), or forskolin (0 to 10 uM). Aluminum chloride had no effect on the cyclic adenosine monophosphate concn in the absence of drugs that stimulate the synthesis of cyclic adenosin monophosphate. 2-Chloroadenosine (25 to 200 uM) significantly stimulated the synthesis of cyclic adenosine monophosphate in a concn dependent manner, and Aluminum chloride significantly potentiated this response at 50 and 100 uM 2-chloroadenosine. This effect of aluminum chloride was dependent on preexposure (for 30 min) of the slices to aluminum chloride before addition of the agonist. The potentiation by aluminum chloride of the 2-chloroadenosine induced incr in cyclic adenosine monophosphate level was concn dependent, with significant enhancement by 100 uM (142% of control) and 250 uM (150% of control) aluminum chloride. Lower concn of aluminum chloride had no significant effect on the production of cyclic adenosine monophosphate stimulated by 2-chloroadenosine. Aluminum chloride also potentiated the isoproterenol induced incr in cyclic adenosine monophosphate production. Forskolin induced production of cyclic adenosine monophosphate was unaltered by the presence of aluminum chloride.
Plants of beech (Fagus sylvatica) were grown on nutrient solutions with various concn of phosphate (0, 0.01, 0.1, and 1.0 mM) and aluminum (0, 0.1, and 1.0 mM) and at low pH (usually 4.2). About half of the supplied aluminum occurred as Al(+3) under these conditions. The vacuolar inorganic phosphate concn of excised fine roots were determined by (31)phosphorus NMR. In roots of plants treated with 0.1 mM aluminum trichloride, the vacuolar inorganic phosphate concn did not change over a period of 21 days. In contrast, plants treated with 1.0 mM aluminum chloride for about 1 day (18 to 29 hr) generally contained somewhat higher vacuolar inorganic phosphate concn in the roots than did control plants. Longer treatment (3 to 21 days) at the high aluminum level caused a continuously decr vacuolar inorganic phosphate concn in the root (22% of control after 21 days). In the presence of 1.0 mM aluminum chloride, plants with different phosphorus status showed about the same relative decr of vacuolar inorganic phosphate concn. After transfer of control plants to a phosphorus and aluminum free nutrient solution, vacuolar inorganic phosphate concn of roots decr in a manner similar to that for the 1.0 mM aluminum treatment.
For more Interactions (Complete) data for ALUMINUM CHLORIDE (7 total), please visit the HSDB record page.

Stability Shelf Life

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

Dates

Modify: 2023-08-15

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